molecular formula C21H23N3O2S B2693163 N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-38-1

N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2693163
CAS RN: 688336-38-1
M. Wt: 381.49
InChI Key: MFATXOSPUDFHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, also known as DMTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism Of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood, but it is believed to involve the modulation of certain enzymes and receptors in the central nervous system. Specifically, N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. Additionally, N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has been shown to bind to and modulate the activity of certain receptors, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes involved in neurotransmitter synthesis, and the modulation of certain receptors in the central nervous system. Additionally, N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its ability to modulate neurotransmitter release and receptor activity, making it a valuable tool for studying the central nervous system. Additionally, N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of conditions. However, one limitation of using N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret some of the results.

Future Directions

There are many potential future directions for research involving N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide. One area of interest is the development of new therapeutic agents based on the structure of N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide and its potential applications in a variety of fields, including neuroscience and pharmacology. Finally, more studies are needed to explore the potential side effects of N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide and to determine the optimal dosage for therapeutic use.

Synthesis Methods

N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylaniline with 4-ethoxyphenyl isothiocyanate followed by the addition of imidazole. This method has been shown to yield high purity N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide with good yields.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has been widely used in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain enzymes involved in neurotransmitter synthesis.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-26-19-7-5-18(6-8-19)24-10-9-22-21(24)27-14-20(25)23-17-12-15(2)11-16(3)13-17/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFATXOSPUDFHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

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